molecular formula C11H12ClNO2 B2984329 4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 22178-90-1

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2984329
CAS No.: 22178-90-1
M. Wt: 225.67
InChI Key: IPMHFKFXPGKGKB-UHFFFAOYSA-N
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Description

The compound “4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a benzoxazine derivative. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazines are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzoxazine core, with the chloroacetyl group attached at the 4-position and a methyl group at the 6-position .


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization when heated, forming polybenzoxazines . The chloroacetyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of the molecule, the presence of the chloroacetyl group, and the presence of the benzoxazine ring .

Scientific Research Applications

Synthesis and Structural Analysis

4-(Chloroacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are central to synthesis research, focusing on novel compound creation and structural elucidation. For instance, the synthesis and crystal structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine highlight the compound's potential as a structural intermediate for further chemical modifications (Gao et al., 2015).

Antimicrobial Activities

Compounds derived from this compound have been explored for their antimicrobial properties. Research into novel 1,2,4-triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines indicates potential antimicrobial applications, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).

Pharmaceutical Applications

The exploration of this compound derivatives extends into pharmaceutical research, particularly in the search for new therapeutic agents. The synthesis and evaluation of fused 1,2,4-triazines as potential antimicrobial and antitumor agents showcase the compound's relevance in developing drugs with specific biological activities (Abd El-Moneim et al., 2015).

Antioxidant and Antitumor Activities

Research into the antioxidant and antitumor activities of certain nitrogen heterocycles derived from this compound illustrates the compound's potential in contributing to the development of novel cancer treatments. This area of study evaluates the biological activity of synthesized compounds against specific cancer cell lines, indicating promising avenues for therapeutic applications (El-Moneim et al., 2011).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as materials science or medicinal chemistry. The properties of benzoxazines make them interesting candidates for a variety of applications .

Properties

IUPAC Name

2-chloro-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8-2-3-10-9(6-8)13(4-5-15-10)11(14)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHFKFXPGKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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